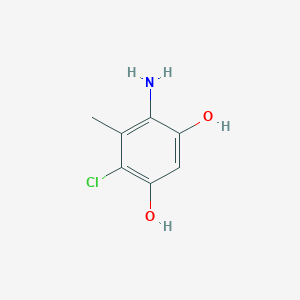
1,3-Benzenediol, 4-amino-6-chloro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is a derivative of benzenediol with an amino group at the 4th position, a chlorine atom at the 6th position, and a methyl group at the 5th position
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by nitration of 1,3-benzenediol followed by reduction to introduce the amino group.
Halogenation and Methylation: Chlorination of 1,3-benzenediol followed by methylation can introduce the chlorine and methyl groups, respectively.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in controlled reaction vessels.
Continuous Flow Process: Some industrial setups use continuous flow reactors to maintain consistent production rates and quality.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and iron powder (Fe).
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Chloro-substituted or amino-substituted products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical treatments for skin conditions such as acne and eczema.
Industry: Employed in the production of resins, plastics, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Interferes with microbial cell wall synthesis and function.
Keratolytic Activity: Promotes the shedding of dead skin cells, aiding in the treatment of skin conditions.
Anti-inflammatory Properties: Reduces inflammation by inhibiting certain inflammatory pathways.
Comparaison Avec Des Composés Similaires
1,3-Benzenediol (Resorcinol): Similar structure but lacks the amino, chlorine, and methyl groups.
4-Chloro-1,3-benzenediol: Similar but lacks the amino and methyl groups.
4-Amino-1,3-benzenediol: Similar but lacks the chlorine and methyl groups.
Uniqueness: 1,3-Benzenediol, 4-amino-6-chloro-5-methyl- is unique due to the presence of all three substituents (amino, chlorine, and methyl), which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
4-amino-6-chloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8ClNO2/c1-3-6(8)4(10)2-5(11)7(3)9/h2,10-11H,9H2,1H3 |
Clé InChI |
HDLWNKUIXSODDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


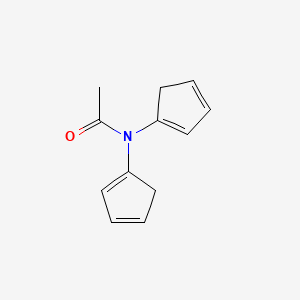
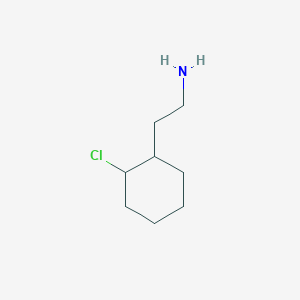
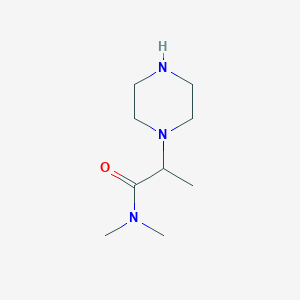
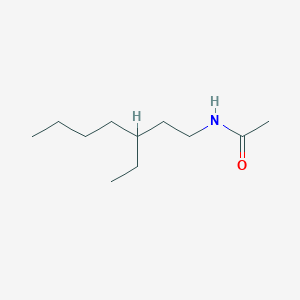
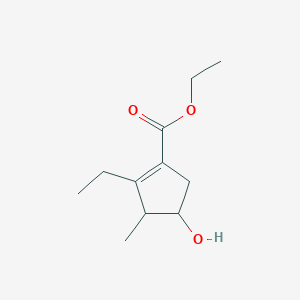
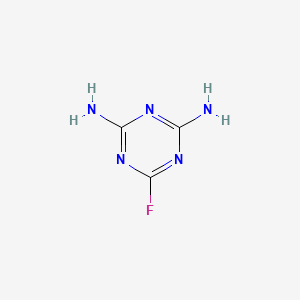
![(8S,9S)-7-methyl-8,9-dihydronaphtho[1,2-b]quinoline-8,9-diol](/img/structure/B15348545.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
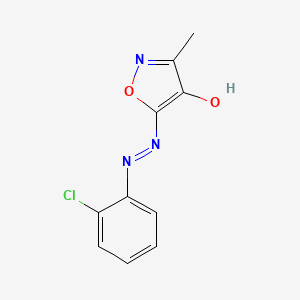
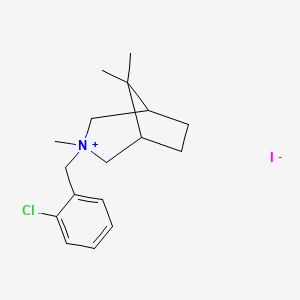
![N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide](/img/structure/B15348572.png)
